molecular formula C18H19N3O2S B2595824 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid CAS No. 1008946-37-9

2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid

Cat. No.: B2595824
CAS No.: 1008946-37-9
M. Wt: 341.43
InChI Key: VXRLJDNQIOOMIC-UHFFFAOYSA-N
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Description

2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as one-carbon source reagents . The reaction conditions often involve heating under reflux in the presence of a catalytic amount of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reagents and conditions as described for laboratory-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid stands out due to its unique combination of a thieno[2,3-d]pyrimidine core with a phenyl-propionic acid moiety. This structure imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Biological Activity

2-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-phenyl-propionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N3O2S
  • Molecular Weight : 279.36 g/mol
  • CAS Number : 723744-35-2

Pharmacological Profile

The compound has been investigated for various biological activities, particularly its role as an antagonist in receptor-mediated pathways.

Research indicates that derivatives of thieno[2,3-d]pyrimidine, including this compound, may act as non-peptide antagonists for specific receptors such as the luteinizing hormone-releasing hormone (LHRH) receptor. These compounds exhibit high binding affinity and potent antagonistic activities, which can lead to significant physiological effects.

Antagonistic Activity

A study highlighted the synthesis of thieno[2,3-d]pyrimidine derivatives that demonstrated high potency as LHRH antagonists. The compound showed a half-maximal inhibitory concentration (IC50) in the low nanomolar range, indicating strong receptor inhibition and potential therapeutic applications in hormone-related disorders .

Anti-inflammatory Effects

Thieno[2,3-d]pyrimidine derivatives have also been explored for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Case Study 1: LHRH Antagonism

In a controlled study involving cynomolgus monkeys, oral administration of a thieno[2,3-d]pyrimidine derivative led to significant suppression of plasma luteinizing hormone (LH) levels for over 24 hours at a dosage of 30 mg/kg. This demonstrates the compound's effectiveness in modulating hormonal pathways .

Case Study 2: In Vitro Studies

In vitro assays have shown that the compound effectively reduces cell proliferation in cancer cell lines by targeting specific signaling pathways involved in tumor growth. This suggests its potential use as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
LHRH AntagonismStrong inhibition of LH levels in vivo
Anti-inflammatoryModulation of cytokine production
Anticancer ActivityInhibition of cancer cell proliferation

Properties

IUPAC Name

2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-3-13-10-14-16(19-11(2)20-17(14)24-13)21-15(18(22)23)9-12-7-5-4-6-8-12/h4-8,10,15H,3,9H2,1-2H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRLJDNQIOOMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=C(N=C2S1)C)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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